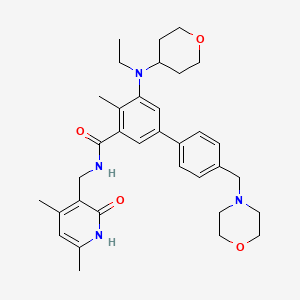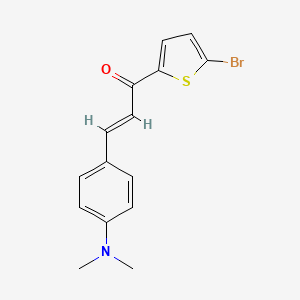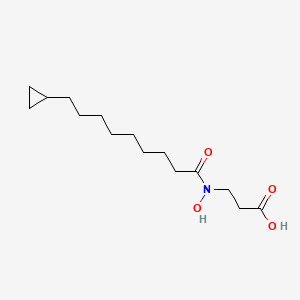
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
Overview
Description
TC-E 5002: is a selective inhibitor of the histone demethylase KDM2/7 subfamilyN-(9-cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine . This compound has shown significant potential in inhibiting the growth of various cancer cells, including HeLa and KYSE-150 cells .
Mechanism of Action
Target of Action
TC-E 5002, also known as N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine, is a selective inhibitor of the histone demethylase KDM2/7 subfamily . The primary targets of TC-E 5002 are KDM7A, KDM7B, and KDM2A . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from histones, which can alter the structure of the chromatin and subsequently influence gene transcription.
Mode of Action
TC-E 5002 interacts with its targets (KDM7A, KDM7B, and KDM2A) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition prevents the demethylation of histones, leading to changes in gene expression.
Biochemical Pathways
The inhibition of KDM2/7 by TC-E 5002 affects various biochemical pathways. One significant pathway is the regulation of the androgen receptor (AR) activity . The inhibition of KDM7A by TC-E 5002 leads to the repression of AR activity through epigenetic regulation .
Result of Action
The inhibition of KDM2/7 by TC-E 5002 has been shown to inhibit the growth of certain cancer cells, such as HeLa and KYSE-150, in vitro . Furthermore, the treatment with TC-E 5002 leads to decreased cell proliferation in cisplatin-resistant bladder cancer cells .
Biochemical Analysis
Biochemical Properties
TC-E 5002 plays a crucial role in biochemical reactions by inhibiting the activity of histone lysine demethylases KDM2A, KDM7A, and KDM7B. The inhibition constants (IC50) for these enzymes are 6.8 µM, 0.2 µM, and 1.2 µM, respectively . By inhibiting these enzymes, TC-E 5002 prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. This compound interacts with various biomolecules, including transcription factors and cell cycle regulators, thereby influencing cellular functions .
Cellular Effects
TC-E 5002 has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, such as HeLa and KYSE150, TC-E 5002 inhibits cell proliferation and induces cell cycle arrest at the G0/G1 phase . This compound also decreases the expression of E2F1, a transcription factor activated by KDM7B, which is involved in cell cycle progression . Additionally, TC-E 5002 has been found to overcome cisplatin resistance in bladder cancer cells by reducing cell proliferation and promoting cell death .
Molecular Mechanism
The molecular mechanism of TC-E 5002 involves its selective inhibition of the KDM2/7 subfamily of histone lysine demethylases. By binding to the active site of these enzymes, TC-E 5002 prevents the demethylation of histone proteins, leading to increased levels of methylated histones . This alteration in histone methylation status affects chromatin structure and gene expression, resulting in changes in cellular functions. TC-E 5002 also influences the activity of transcription factors, such as E2F1, by modulating their expression and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TC-E 5002 have been observed to change over time. The compound is stable when stored at -20°C and has a shelf life of at least four years . In vitro studies have shown that prolonged exposure to TC-E 5002 leads to sustained inhibition of cell proliferation and increased cell death in cancer cells . Additionally, in vivo studies using mouse xenograft models have demonstrated that TC-E 5002 can reduce tumor growth over time .
Dosage Effects in Animal Models
The effects of TC-E 5002 vary with different dosages in animal models. In a mouse xenograft model, treatment with TC-E 5002 at a dosage of 10 mg/kg per day resulted in a significant reduction in tumor growth . Higher doses of TC-E 5002 may lead to increased toxicity and adverse effects, although specific data on toxic doses are limited. It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
TC-E 5002 is involved in metabolic pathways related to histone demethylation. By inhibiting KDM2/7 enzymes, TC-E 5002 affects the methylation status of histone proteins, which in turn influences gene expression and cellular metabolism . The compound’s interaction with these enzymes can alter metabolic flux and metabolite levels, leading to changes in cellular functions and processes .
Transport and Distribution
Within cells and tissues, TC-E 5002 is transported and distributed through various mechanisms. The compound’s solubility in different solvents, such as DMSO and ethanol, facilitates its uptake and distribution in cellular environments . TC-E 5002 may interact with transporters and binding proteins that influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of TC-E 5002 is primarily within the nucleus, where it exerts its inhibitory effects on histone lysine demethylases . The compound’s activity is directed towards chromatin, where it modulates histone methylation and gene expression. TC-E 5002 may also undergo post-translational modifications that influence its targeting to specific nuclear compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TC-E 5002 involves the reaction of 9-cyclopropyl-1-oxononanoic acid with N-hydroxy-beta-alanine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature over several hours .
Industrial Production Methods: Industrial production of TC-E 5002 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: TC-E 5002 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve mild temperatures and solvents like dichloromethane.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used. These reactions typically require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of TC-E 5002, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
TC-E 5002 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a tool compound to study the inhibition of histone demethylases, particularly the KDM2/7 subfamily.
Biology: Employed in research to understand the role of histone demethylases in gene expression and epigenetic regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in inhibiting the growth of cancer cells and overcoming drug resistance.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone demethylases
Comparison with Similar Compounds
TC-E 5002 is unique in its selectivity for the KDM2/7 subfamily of histone demethylases. Other similar compounds include:
KDM2/7-IN-1: Another selective inhibitor of the KDM2/7 subfamily, with similar inhibitory effects on histone demethylases.
TC-E 5002 stands out due to its high selectivity and potency in inhibiting the KDM2/7 subfamily, making it a valuable tool in epigenetic research and potential therapeutic applications .
Properties
IUPAC Name |
3-[9-cyclopropylnonanoyl(hydroxy)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c17-14(16(20)12-11-15(18)19)8-6-4-2-1-3-5-7-13-9-10-13/h13,20H,1-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHSERYKENINRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCCC(=O)N(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453071-47-0 | |
| Record name | N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TC-E 5002 interact with its target and what are the downstream effects?
A1: TC-E 5002 is a chemical inhibitor of the histone demethylase KDM7A [, ]. By inhibiting KDM7A, TC-E 5002 prevents the removal of methyl groups from histone H3K27. This increase in H3K27 di-methylation is associated with transcriptional repression. In the context of prostate and bladder cancer, TC-E 5002 treatment leads to decreased androgen receptor (AR) activity, reduced cell proliferation, and increased apoptosis [, ]. This effect on AR activity is attributed to the epigenetic regulation of AR target genes by KDM7A [, ].
Q2: What is known about the in vitro and in vivo efficacy of TC-E 5002?
A2: In vitro studies have demonstrated that TC-E 5002 effectively reduces the proliferation of both prostate and bladder cancer cell lines [, ]. Importantly, this effect was observed even in cisplatin-resistant bladder cancer cells []. In vivo studies using a mouse xenograft model further confirmed the efficacy of TC-E 5002, showing a reduction in bladder tumor growth following treatment []. This suggests that TC-E 5002 holds potential as a therapeutic agent, particularly for cases exhibiting resistance to existing treatments like cisplatin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


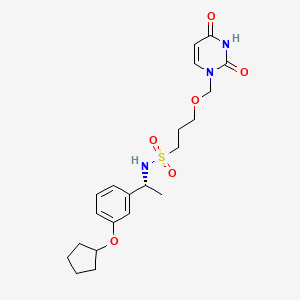
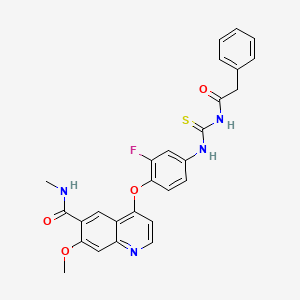
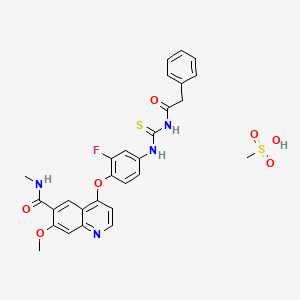
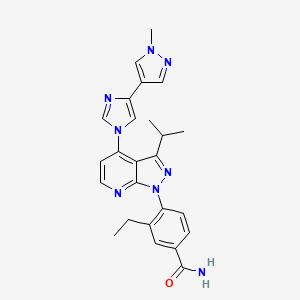
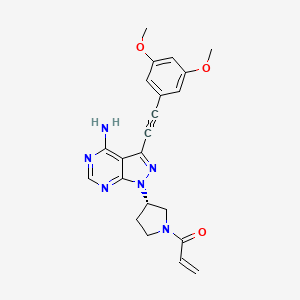

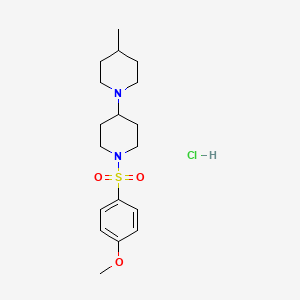
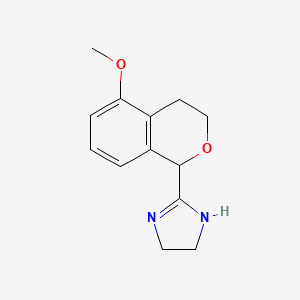
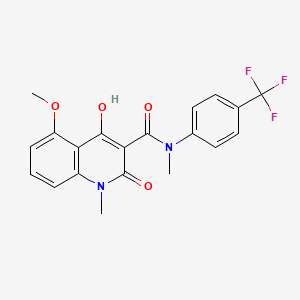
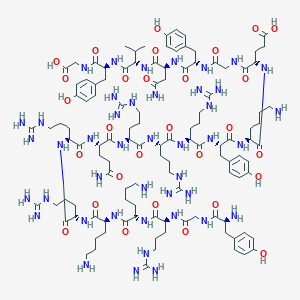
![2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B611177.png)
